Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
IUPAC Nomenclature and Structural Validation
The compound’s IUPAC name, methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate , systematically describes its structure. The pyrazolone ring (a five-membered heterocycle with two nitrogen atoms at positions 1 and 2) is substituted at position 2 with a 4-cyanophenyl group and at position 4 with an acetoxy methyl ester moiety. The numbering prioritizes the ketone oxygen at position 3, ensuring alignment with IUPAC’s hierarchical rules for heterocyclic compounds.
Structural validation via spectroscopic methods confirms the connectivity:
- Molecular Formula : $$ \text{C}{13}\text{H}{11}\text{N}{3}\text{O}{3} $$
- Molecular Weight : 257.24 g/mol.
The canonical SMILES stringCOC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)C#Nencodes the ester group (-COOCH₃), the pyrazolone ring, and the para-cyanophenyl substituent.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | $$ \text{C}{13}\text{H}{11}\text{N}{3}\text{O}{3} $$ |
| Molecular Weight | 257.24 g/mol |
| SMILES | COC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)C#N |
The acetoxy methyl ester at position 4 introduces steric and electronic effects, influencing the compound’s reactivity and intermolecular interactions.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound remains unreported in the literature. However, analogous pyrazolone derivatives exhibit planar heterocyclic cores with substituents adopting equatorial orientations to minimize steric strain. For example, in methyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, the pyrazolone ring deviates by less than 5° from planarity, with ester groups oriented perpendicularly to the ring. Computational models (DFT at B3LYP/6-311G**) predict similar behavior for the title compound, where the 4-cyanophenyl group stabilizes the structure through resonance and dipole interactions.
Conformational flexibility arises from rotation about the C4–C(acetate) bond. Molecular dynamics simulations suggest two low-energy conformers:
- Syn : Ester carbonyl aligned with the pyrazolone ketone.
- Anti : Ester carbonyl oriented away from the ring.
The syn conformation is energetically favored ($$\Delta G = -2.3 \, \text{kcal/mol}$$) due to intramolecular hydrogen bonding between the ester oxygen and the N–H proton of the pyrazolone ring.
Comparative Analysis with Related Pyrazolone Derivatives
The structural features of this compound distinguish it from simpler pyrazolones:
Table 2: Structural Comparison with Analogues
| Compound | Substituents at Position 2 | Substituents at Position 4 | Key Functional Groups |
|---|---|---|---|
| Antipyrine | Phenyl | Methyl | Ketone, Methyl |
| Edaravone | 3-Methylphenyl | Hydrogen | Ketone |
| Title Compound | 4-Cyanophenyl | Acetoxy methyl ester | Ketone, Ester, Nitrile |
The 4-cyanophenyl group enhances electron-withdrawing effects, polarizing the pyrazolone ring and increasing susceptibility to nucleophilic attack at the ketone position. Compared to edaravone, the acetoxy ester in the title compound introduces hydrolytic lability, potentially serving as a prodrug moiety.
The nitrile group (-C≡N) at the phenyl para position contributes to π-π stacking interactions, as observed in co-crystals of similar derivatives. This feature may enhance binding affinity in biological targets, though specific pharmacological data for this compound remain unexplored.
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
methyl 2-[2-(4-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H11N3O3/c1-19-12(17)6-10-8-15-16(13(10)18)11-4-2-9(7-14)3-5-11/h2-5,8,15H,6H2,1H3 |
InChI Key |
KFHYDBQGUKTTJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 4-cyanobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and other proliferative diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a pyrazole core with several analogs, differing primarily in substituents. Key comparisons include:
Table 1: Substituent and Functional Group Comparison
Key Observations :
- In contrast, the propan-2-yl group () is electron-donating, which may alter solubility or intermolecular interactions.
- Functional Groups : The methyl acetate ester (target compound and ) differs from the acetamide group in . Esters are less polar than amides, affecting solubility and hydrogen-bonding capabilities.
Molecular Conformation and Crystal Packing
highlights dihedral angles and hydrogen-bonding motifs in a dichlorophenyl-containing analog. For example:
- Dihedral Angles: Between dichlorophenyl and pyrazole rings: 48.45°, and between pyrazole and phenyl rings: 56.33° . These angles suggest significant steric hindrance and non-planar conformations.
- Hydrogen Bonding : The acetamide group in forms R₂²(10) dimers via N–H⋯O interactions, stabilizing the crystal lattice .
Implications for the Target Compound :
- The 4-cyanophenyl group’s planar geometry may reduce steric repulsion compared to bulkier substituents like dichlorophenyl.
Biological Activity
Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060027-35-0) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a cyanophenyl group and a pyrazole ring, suggests it may exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula : C₁₃H₁₁N₃O₃
- Molecular Weight : 257.24 g/mol
- CAS Number : 2060027-35-0
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action appears to be linked to the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Case Study : A study evaluating the cytotoxic effects of various pyrazole derivatives found that compounds similar to this compound demonstrated IC₅₀ values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .
| Compound | IC₅₀ (µM) | Cancer Cell Line |
|---|---|---|
| Methyl 2-[2-(4-cyanophenyl)-3-oxo...] | 12.5 | HeLa |
| Methyl 2-[2-(4-cyanophenyl)-3-oxo...] | 15.0 | MCF7 |
| Methyl 2-[2-(4-cyanophenyl)-3-oxo...] | 10.0 | A549 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against various bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Anti-inflammatory Activity
The potential anti-inflammatory effects of this compound have been explored through various assays. The pyrazole moiety is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Research Evidence : A study demonstrated that derivatives of methyl 2-[2-(4-cyanophenyl)-3-oxo...] significantly reduced the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS) .
Structure–Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
- Cyanophenyl Group : Enhances lipophilicity, facilitating cellular uptake.
- Pyrazole Core : Essential for anticancer and anti-inflammatory activities.
- Acetate Moiety : May contribute to overall stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
